molecular formula C34H32Cl2N4O4Sn B12430269 Tinprotoporphyrinixdichloride

Tinprotoporphyrinixdichloride

Cat. No.: B12430269
M. Wt: 750.3 g/mol
InChI Key: HDGCWLZQBOZSGG-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinprotoporphyrinixdichloride typically involves the reaction of protoporphyrin IX with tin chloride under controlled conditions. The process begins with the preparation of protoporphyrin IX, which is then reacted with tin chloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves stringent quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Tinprotoporphyrinixdichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can produce various tin-ligand complexes .

Mechanism of Action

Tinprotoporphyrinixdichloride exerts its effects primarily by inhibiting heme oxygenase. This enzyme catalyzes the degradation of heme to biliverdin, carbon monoxide, and free iron. By competitively inhibiting heme oxygenase, this compound prevents the formation of these products, thereby reducing bilirubin levels in plasma . Additionally, the compound has been found to directly inactivate certain viral particles, suggesting a potential antiviral mechanism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high selectivity for heme oxygenase-2 over other enzymes such as endothelial nitric oxide synthase and soluble guanylyl cyclase . This selectivity makes it a valuable tool in studying the specific roles of heme oxygenase-2 in various biological processes.

Properties

Molecular Formula

C34H32Cl2N4O4Sn

Molecular Weight

750.3 g/mol

IUPAC Name

3-[20-(2-carboxyethyl)-22,22-dichloro-10,15-bis(ethenyl)-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid

InChI

InChI=1S/C34H34N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4

InChI Key

HDGCWLZQBOZSGG-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C2=NC1=CC3=C(C(=C4N3[Sn](N5C(=CC6=NC(=C4)C(=C6C=C)C)C(=C(C5=C2)CCC(=O)O)C)(Cl)Cl)C=C)C)CCC(=O)O

Origin of Product

United States

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